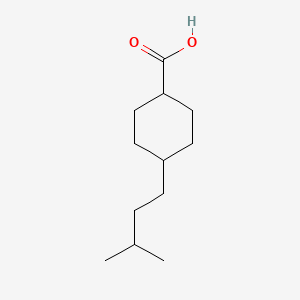

4-(3-Methylbutyl)cyclohexane-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylbutyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-9(2)3-4-10-5-7-11(8-6-10)12(13)14/h9-11H,3-8H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBDYIYBCFZCGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1CCC(CC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylbutyl)cyclohexane-1-carboxylic acid typically involves the hydrogenation of benzoic acid derivatives. The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylbutyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclohexene derivatives.

Reduction: Reduction reactions can convert it into cyclohexane derivatives.

Substitution: It can undergo substitution reactions to form various functionalized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions include cyclohexene derivatives, cyclohexane derivatives, and various functionalized cyclohexane carboxylic acids .

Scientific Research Applications

4-(3-Methylbutyl)cyclohexane-1-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(3-Methylbutyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The physicochemical properties of cyclohexane-carboxylic acid derivatives are highly dependent on the substituent’s electronic and steric characteristics. Below is a comparative analysis:

- Key Observations: The isoamyl group in this compound imparts significant hydrophobicity, contrasting with polar derivatives like tranexamic acid (aminomethyl) or HMBC (maleimide). This makes it less suitable for aqueous applications but valuable in lipid-rich environments or as a lipophilic linker. Aromatic substituents (e.g., 4-chlorophenyl) increase melting points due to enhanced intermolecular π-π interactions, whereas branched alkyl chains (e.g., isoamyl) reduce crystallinity .

Reactivity and Functionalization Potential

- This compound : The carboxylic acid group allows for esterification or amide formation, while the isoamyl chain is inert under most conditions, making it a stable scaffold for further derivatization .

- HMBC : The maleimide group enables thiol-reactive conjugation, a feature absent in the target compound, highlighting its niche in protein cross-linking .

- Sulfonamide Derivatives : Compounds like ethyl 4-((naphthalene-2-sulfonamido)methyl)cyclohexanecarboxylate exhibit enhanced acidity (pKa ~1–2) due to the sulfonamide group, unlike the target compound’s weaker carboxylic acid (pKa ~4–5) .

Biological Activity

4-(3-Methylbutyl)cyclohexane-1-carboxylic acid, with the molecular formula C₁₂H₂₂O₂ and a molecular weight of 198.30 g/mol, is an organic compound characterized by its cyclohexane ring substituted with a carboxylic acid group and a 3-methylbutyl group. This compound has garnered attention in various biological contexts due to its unique structural properties and potential applications in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a cyclohexane ring, which contributes to its hydrophobic characteristics, while the carboxylic acid group provides acidic properties that can influence its biological activity.

Buffering Agent

One of the notable biological activities of this compound is its role as a buffering agent . It has been shown to maintain pH stability in cell cultures within a range of 6 to 8.5, making it particularly useful in biological research settings where pH control is critical for cellular function and metabolic processes.

Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties. While specific mechanisms are not yet fully elucidated, the presence of the carboxylic acid moiety could play a role in modulating inflammatory pathways. Further research is needed to confirm these effects and to understand the underlying biochemical mechanisms.

Comparative Analysis with Related Compounds

To provide context regarding its biological activity, it is useful to compare this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Trans-4-tert-butylcyclohexanecarboxylic acid | C₁₁H₂₀O₂ | Substituted by a tert-butyl group at position 4 |

| 1-(2-Methylbutyl)cyclohexane-1-carboxylic acid | C₁₂H₂₂O₂ | Different alkyl substitution leading to varied properties |

| Cyclohexanecarboxylic acid | C₆H₁₀O₂ | A simpler structure without additional alkyl groups |

The unique substitution pattern of this compound influences its physical and chemical properties, including solubility and reactivity compared to these similar compounds.

Case Studies and Research Findings

Research into the biological activity of this compound is still emerging. Some key findings include:

- Cell Culture Studies : In vitro studies have indicated that the compound can effectively stabilize pH levels in cell culture environments, which is crucial for maintaining cellular integrity during experiments.

- Potential Therapeutic Applications : The compound's anti-inflammatory properties suggest potential applications in treating conditions characterized by inflammation, although clinical trials are necessary to validate these effects.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-(3-Methylbutyl)cyclohexane-1-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via catalytic hydrogenation of unsaturated precursors (e.g., cyclohexene derivatives) followed by oxidation. Key reagents include potassium permanganate (oxidation) and lithium aluminum hydride (reduction) . Substitution reactions with halogenating agents (e.g., Br₂) under controlled conditions can introduce functional groups. Yield optimization requires precise temperature control (e.g., 60–80°C for hydrogenation) and inert atmospheres to prevent side reactions .

Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities?

- Methodology : Fourier-transform infrared spectroscopy (FT-IR) identifies carboxylic acid (-COOH) and methyl/butyl group vibrations. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms stereochemistry and substituent positions. Discrepancies between theoretical and observed LC-MS molecular weights may arise due to isotopic patterns or impurities; high-resolution mass spectrometry (HR-MS) resolves these .

Advanced Research Questions

Q. How does the presence of the 3-methylbutyl group influence the compound’s reactivity compared to analogs like 4-methylcyclohexane-1-carboxylic acid?

- Methodology : The bulky 3-methylbutyl group sterically hinders nucleophilic attack at the carboxylic acid, reducing acylation rates. Comparative kinetic studies using UV-Vis spectroscopy or HPLC track reaction progress. Computational modeling (DFT) predicts steric and electronic effects, validated by experimental data .

Q. What strategies address contradictions in crystallographic data for derivatives of this compound?

- Methodology : When X-ray crystallography reveals unexpected bond lengths or angles (e.g., due to disorder in the methylbutyl chain), SHELXL refinement tools (SHELX-97) apply restraints to improve model accuracy. Twin refinement may resolve issues in cases of pseudosymmetry .

Q. Can this compound act as a chiral catalyst in asymmetric synthesis, and how is enantiomeric excess quantified?

- Methodology : The cyclohexane ring’s rigidity and substituents enable chiral induction in Diels-Alder reactions. Enantiomeric excess (ee) is measured via chiral HPLC or circular dichroism (CD). For example, coupling with Evans’ auxiliaries and monitoring diastereomer ratios validates catalytic efficiency .

Data Interpretation & Comparative Studies

Q. Why do NMR spectra of this compound derivatives sometimes show unexpected splitting patterns?

- Methodology : Dynamic effects (e.g., chair flipping in cyclohexane) or slow conformational exchange at room temperature cause signal broadening. Variable-temperature NMR (VT-NMR) between −50°C and 25°C stabilizes conformers, revealing hidden splitting .

Q. How do solubility differences between this compound and its unsaturated analogs impact biological assays?

- Methodology : The saturated cyclohexane backbone increases hydrophobicity, reducing aqueous solubility (e.g., ~11 g/L at 25°C). Solubility enhancement via co-solvents (DMSO) or micellar encapsulation (using SDS) is critical for in vitro assays. Comparative logP values (calculated via ChemAxon) guide formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.